molecular formula C12H6N2S B1419507 Naphtho[1,2-D]thiazole-2-carbonitrile CAS No. 39785-46-1

Naphtho[1,2-D]thiazole-2-carbonitrile

Cat. No.: B1419507
CAS No.: 39785-46-1
M. Wt: 210.26 g/mol
InChI Key: UKNUROSVHCRWMU-UHFFFAOYSA-N
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Description

Naphtho[1,2-d]thiazole-2-carbonitrile (CAS 39785-46-1) is a synthetic organic compound with the molecular formula C 12 H 6 N 2 S and a molecular weight of 210.25 g/mol . This nitrile-substituted naphthothiazole serves as a key chemical building block in medicinal chemistry and pharmaceutical research, particularly in the exploration of novel benzothiazole derivatives. This compound is of significant research value due to its structural relationship to potent activators of calcium-activated potassium channels (KCa channels). Specifically, it is a core structural analog of Naphtho[1,2-d]thiazol-2-ylamine (SKA-31) , a well-characterized research compound . SKA-31 is a known activator of both small-conductance (KCa2.1, KCa2.2, KCa2.3) and intermediate-conductance (KCa3.1) potassium channels, which are critical in modulating calcium signaling and membrane potential in various cell types . Research with SKA-31 has demonstrated that activating these channels can potentiate the endothelium-derived hyperpolarizing factor (EDHF) response in blood vessels and lower arterial blood pressure in pre-clinical models, suggesting KCa3.1 activation as a potential therapeutic principle for hypertension . As a nitrile-containing derivative, this compound provides researchers with a versatile intermediate for further chemical functionalization. The cyano group can be transformed into other functional groups, such as amines, to create a library of compounds for structure-activity relationship (SAR) studies . This allows scientists to design and synthesize novel molecules to probe the pharmacophore of KCa channel activators and develop more potent or selective research tools. Please handle this compound with care. It is supplied with the signal word "Warning" and the hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

benzo[e][1,3]benzothiazole-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6N2S/c13-7-11-14-12-9-4-2-1-3-8(9)5-6-10(12)15-11/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKNUROSVHCRWMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2N=C(S3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80663334
Record name Naphtho[1,2-d][1,3]thiazole-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80663334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39785-46-1
Record name Naphtho[1,2-d][1,3]thiazole-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80663334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis via Cyclization of Naphthyl and Thiazole Precursors

One of the foundational methods involves the cyclization of naphthyl derivatives with thiazole precursors. This approach typically begins with the formation of a thiazole ring attached to a naphthalene moiety, followed by oxidation to introduce the nitrile group at the 2-position.

Procedure Overview:

  • React 2-aminophenylbenzo-thiazole derivatives with ammonium thiocyanate in an aprotic solvent such as acetonitrile.
  • The reaction mixture is stirred at room temperature or refluxed for extended periods (up to 48 hours).
  • Post-reaction, the crude product is purified via recrystallization or column chromatography.

Research Findings:

  • In a study, compound 29 (SKA-53) was synthesized by dissolving 2-(2-aminophenyl)benzo-thiazole with ammonium thiocyanate, leading to high yields of the target compound.
  • The process involves nucleophilic attack on the thiocyanate, cyclization, and subsequent oxidation steps to form the nitrile group.

Data Table 1: Typical Reaction Conditions for Cyclization

Step Reagents Solvent Temperature Time Yield Notes
Cyclization 2-aminophenylbenzo-thiazole + ammonium thiocyanate Acetonitrile RT to reflux 24-48 h ~80% Purification via recrystallization

Oxidative Cyclization Using Potassium Ferricyanide

A prominent method involves oxidative cyclization facilitated by potassium ferricyanide, which acts as an oxidant to convert thioamide intermediates into the heterocyclic thiazole ring.

Procedure Overview:

  • Dissolve 2-(4-methoxynaphthalene-1-ylamino)-2-thioxoacetic acid in sodium hydroxide solution.
  • Add potassium ferricyanide slowly at low temperatures (<10°C).
  • Reflux the mixture for 12 hours, then acidify with hydrochloric acid.
  • The precipitated product is filtered, washed, and purified.

Research Findings:

  • Ramchander et al. developed this method to synthesize 5-methoxynaphtho[1,2-d]thiazole-2-carboxylic acid with high efficiency.
  • The oxidation step is crucial for ring closure, and the process yields the heterocycle with minimal impurities.

Data Table 2: Oxidative Cyclization Parameters

Reagents Catalyst Solvent Temperature Duration Yield Notes
2-(4-methoxynaphthalene-1-ylamino)-2-thioxoacetic acid + K₃[Fe(CN)₆] Potassium ferricyanide NaOH solution <10°C 12 h ~75% Recrystallization from ethyl acetate

Synthesis of Naphtho[1,2-d]thiazole-2-carboxylic Acid Derivatives

An alternative route involves the direct oxidation of thiazole derivatives bearing amino groups attached to naphthalene rings, followed by cyclization to form the heterocycle.

Procedure Overview:

  • Starting with amino-naphthalene derivatives, subject them to oxidative conditions with potassium ferricyanide.
  • The process involves initial formation of a thiazole intermediate, which then undergoes cyclization.
  • Final purification is achieved through recrystallization or chromatography.

Research Findings:

  • Ramchander et al. demonstrated this method, emphasizing the importance of solvent choice and reaction temperature for optimal yields.
  • The process is notable for its simplicity and high selectivity, producing the target compound with high purity.

Data Table 3: Synthesis of Naphtho[1,2-d]thiazole-2-carboxylic Acid

Starting Material Oxidant Solvent Temperature Time Yield Notes
2-(4-methoxy-naphthalene-1-yl)amino-2-thioxoacetic acid K₃[Fe(CN)₆] Water/NaOH <10°C 12 h 70-80% Acidification yields the acid derivative

Photophysical Property-Driven Synthesis Modifications

Recent research has incorporated photophysical considerations into synthesis, optimizing reaction conditions to enhance yield and purity based on the compound's fluorescence properties. For example, the use of specific solvents like ethanol or acetonitrile under controlled temperatures has been shown to improve product quality.

Summary of Key Preparation Methods

Method Key Reagents Main Reaction Type Advantages Limitations
Cyclization of aminothiazoles Aminothiazoles + ammonium thiocyanate Nucleophilic substitution and cyclization High yield, straightforward Requires pure starting materials
Oxidative cyclization with potassium ferricyanide Thioamide derivatives + K₃[Fe(CN)₆] Oxidation and ring closure Mild conditions, high selectivity Sensitive to reaction conditions
Direct oxidation of amino-naphthalene derivatives Amino-naphthalenes + oxidant Oxidation and heterocycle formation Simplified, scalable Requires precise control of temperature

Chemical Reactions Analysis

Scientific Research Applications

Structural Overview

Naphtho[1,2-D]thiazole-2-carbonitrile consists of a naphthalene moiety fused with a thiazole ring and a cyano group at the second position of the thiazole. Its molecular formula is C12H6N2SC_{12}H_6N_2S with a molecular weight of 210.25 g/mol. The presence of nitrogen and sulfur in the thiazole ring contributes to its electronic properties, making it a candidate for various applications.

Medicinal Chemistry

This compound and its derivatives are being investigated for their potential as therapeutic agents.

Case Study: SKA-31

One significant derivative, naphtho[1,2-D]thiazol-2-ylamine (SKA-31), has been identified as an activator of potassium channels (KCa2 and KCa3.1). Research indicates that administration of SKA-31 leads to a reduction in blood pressure in both normotensive and hypertensive mice, demonstrating its potential as a treatment for hypertension .

Parameter Value
EC50 (KCa3.1)250 nM
EC50 (KCa2.1)430 nM
Blood Pressure Reduction4-12 mm Hg

The activation of these channels is crucial for regulating calcium signaling in cells, which has implications for treating conditions like epilepsy and ataxia.

Material Science

In material science, this compound is utilized in the synthesis of luminescent materials.

Application in OLEDs

The compound has been successfully used to create europium and ytterbium complexes that serve as emitting layers in organic light-emitting diodes (OLEDs). These complexes exhibit enhanced charge transport properties due to the structural characteristics of this compound .

Material Function Outcome
Europium ComplexEmitting LayerEffective light emission
Ytterbium ComplexCharge TransportImproved device performance

The biological activities of this compound are influenced by its substituents and structural features.

Mechanism of Action

The mechanism of action of Naphtho[1,2-D]thiazole-2-carbonitrile involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Benzo[d]thiazole-2-carbonitrile (CAS 2602-85-9)

  • Structure : A benzene ring fused to a thiazole, with a nitrile at the 2-position.
  • Molecular Weight : 160.19 g/mol (simpler aromatic system vs. naphthalene).
  • Key Differences :
    • Smaller π-conjugated system reduces molecular weight and density compared to naphtho-derivatives.
    • Lower thermal stability (melting points typically <200°C for benzo-thiazoles).
    • Applications: Fluorescent probes (e.g., styryl derivatives in aryloxazoles) , contrasting with naphtho-derivatives’ pharmacological use .

Naphtho[2,1-d]thiazole-2-carbonitrile (CAS 39785-43-8)

  • Structure : Naphthalene fused to thiazole, but with a 2,1-d ring junction instead of 1,2-d .
  • Molecular Weight : 210.25 g/mol (same as 1,2-d isomer).
  • Key Differences: Altered ring fusion modifies electronic properties (e.g., dipole moments) and π-stacking behavior. Limited pharmacological data compared to the 1,2-d isomer .

Naphtho[1,2-b]thiophene-5-carbonitrile (CAS 62615-57-0)

  • Structure : Thiophene fused to naphthalene (sulfur without nitrogen in the heterocycle).
  • Molecular Weight : 213.30 g/mol .
  • Lower polarity (PSA: 23.79 Ų vs. 64.92 Ų for naphtho-thiazoles) .

Spectroscopic and Pharmacological Comparison

Spectroscopic Data

  • IR Spectroscopy :
    • Naphtho[1,2-d]thiazole-2-carbonitrile: CN stretch at 2215 cm⁻¹ .
    • Benzo[d]thiazole-2-carbonitrile: Similar CN stretch (~2220 cm⁻¹), but shifted due to electronic effects from the naphthalene system.
  • ¹H-NMR :
    • Naphtho derivatives show aromatic proton signals at δ 6.78–7.61 ppm , broader than benzo analogs (δ 7.2–7.8 ppm) due to increased deshielding.

Pharmacological Activity

Compound Type Biological Activity Toxicity (LD₅₀) Reference
Naphtho[1,2-d]thiazole derivatives Androgen receptor antagonism, anti-prostate cancer Comparable to Bicalutamide
Benzo[d]thiazole derivatives Fluorescent probes (e.g., cellular imaging) Low cytotoxicity
Thiophene-carbonitriles Limited reported bioactivity N/A

Biological Activity

Naphtho[1,2-D]thiazole-2-carbonitrile is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound features a naphthalene moiety fused with a thiazole ring, which is further substituted with a cyano group. Its molecular formula is C11H7N3SC_{11}H_{7}N_{3}S with a molecular weight of 225.25 g/mol. The structural configuration allows for various interactions at the molecular level, influencing its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step reactions including cyclization and substitution processes. The general method includes:

  • Formation of the Thiazole Ring : Starting from appropriate precursors such as 2-amino-3-cyanonaphthalene.
  • Cyclization : Using reagents like carbon disulfide and bases to form the thiazole structure.
  • Purification : Techniques such as recrystallization or chromatography are employed to isolate the final product.

Biological Activities

This compound exhibits a variety of biological activities, which can be categorized as follows:

Antimicrobial Activity

Research indicates that Naphtho[1,2-D]thiazole derivatives possess significant antimicrobial properties against various bacteria and fungi. A study reported that certain derivatives showed potent activity against Staphylococcus aureus and Escherichia coli with Minimum Inhibitory Concentration (MIC) values ranging from 8 to 32 µg/mL .

CompoundTarget OrganismMIC (µg/mL)
This compoundStaphylococcus aureus15.8
This compoundMRSA31.6
This compoundE. coli32

Antiviral Activity

Some studies have suggested that Naphtho[1,2-D]thiazole derivatives exhibit antiviral properties, particularly against RNA viruses. The mechanism involves inhibition of viral replication through interaction with viral enzymes .

Antioxidant Properties

The compound has also been evaluated for its antioxidant capabilities. It was found to scavenge reactive oxygen species (ROS), potentially mitigating oxidative stress in cellular environments .

Study on Antimicrobial Efficacy

A recent study synthesized several derivatives of this compound and evaluated their antimicrobial efficacy against common pathogens. The results demonstrated that modifications on the thiazole ring significantly enhanced antibacterial activity. Compounds with thiomorpholine and piperazine groups exhibited the highest potency .

Evaluation of Antioxidant Activity

Another investigation focused on the antioxidant activity of this compound using in vitro assays. The results indicated that this compound effectively reduced oxidative stress markers in neuronal cells subjected to ischemic conditions .

Q & A

Q. What are the standard synthetic routes for Naphtho[1,2-D]thiazole-2-carbonitrile, and how are intermediates characterized?

this compound can be synthesized via condensation reactions using precursors like ethoxymethylene malononitrile. For example, a reflux reaction in absolute ethanol (30 mL, 2 hours) with intermediates such as 3-amino-4-cyanopyrazol derivatives yields the target compound. Characterization involves IR spectroscopy (nitrile stretching at ~2215 cm⁻¹), NMR (δ ~6.5–7.6 ppm for aromatic protons), and mass spectrometry (e.g., m/z 291 for related derivatives) . Crystallization from ethanol or methanol is typical for purification.

Q. How can researchers confirm the identity and purity of this compound?

Key methods include:

  • Elemental analysis (e.g., C: 61.82%, H: 3.11%, N: 24.04% for related compounds) to verify stoichiometry.
  • High-performance liquid chromatography (HPLC) using cyclohexane-based standard solutions (e.g., 10 mg/L) for calibration .
  • Melting point determination (though the exact mp is unspecified for this compound, analogs like 2-[3-Amino-4-cyanopyrazol-2-yl]naphthalino[1,2-d]thiazole melt at 256–258°C) .

Q. What are the critical physicochemical properties of this compound?

  • Molecular formula : C₁₂H₆N₂S (MW: 210.25 g/mol).
  • Density : 1.39 g/cm³.
  • Boiling point : 403.3°C at 760 mmHg .
  • Solubility : Likely polar aprotic solvents (e.g., DMSO, ethanol) based on structural analogs .

Advanced Research Questions

Q. How can spectral data inconsistencies be resolved during structural elucidation?

Contradictions in ¹³C-NMR or MS data may arise from tautomerism or impurities. For example, pyrazole-thiazole derivatives show shifts at δ 142–154 ppm for heterocyclic carbons. Cross-validate using:

  • 2D NMR (COSY, HSQC) to assign proton-carbon correlations.
  • High-resolution MS to distinguish isotopic patterns (e.g., sulfur’s ³²S/³⁴S contribution) .

Q. What strategies optimize reaction yields in naphthothiazole derivatization?

  • Catalyst screening : Use Lawesson’s Reagent for sulfur incorporation (e.g., in naphtho[1,3]thiazines, yielding >90% purity) .
  • Solvent optimization : Acetic acid/acetic anhydride mixtures improve cyclization (e.g., 68% yield for triazolo-pyrimidino derivatives) .
  • Temperature control : Reflux conditions (e.g., 2–3 hours) balance reactivity and decomposition .

Q. What mechanistic insights govern the reactivity of the nitrile group in this compound?

The nitrile group (C≡N) participates in:

  • Nucleophilic additions : Hydrazine hydrate forms hydrazide derivatives (e.g., 69% yield for pyrazolo[3,4-c]pyrazoles) .
  • Cyclocondensation : With triethylorthoformate, it generates imidazo-form derivatives (e.g., 71% yield for ethylimidoform analogs) .

Q. How does structural modification impact fluorescence or bioactivity?

  • Fluorescence tuning : Analogous naphtho[1,2-d]oxazoles show solvent-independent emission maxima (quantum yield Φ = 0.7–1.0), suggesting π-conjugation stability .
  • Biological activity : While direct data is limited, naphtho[1,2-d]thiazol-2-ylamine derivatives act as KCNN2 inhibitors, implying potential ion channel modulation .

Methodological Guidance

Q. What protocols ensure safe handling of this compound?

  • Ventilation : Use fume hoods during synthesis (boiling point >400°C suggests low volatility but high thermal stability).
  • PPE : Nitrile gloves and lab coats to prevent dermal exposure.
  • Waste disposal : Neutralize acidic byproducts (e.g., from acetic acid reactions) before disposal .

Q. How can computational methods aid in predicting reactivity or binding affinity?

  • DFT calculations : Model nitrile group electrophilicity (LUMO energy) for nucleophilic attack predictions.
  • Molecular docking : Screen against targets like KCNN2 using crystal structures (e.g., PDB: 6VJS) to prioritize derivatives .

Q. What advanced analytical techniques resolve complex mixtures in derivatization reactions?

  • LC-MS/MS : Differentiate isomers (e.g., pyrazolo vs. triazolo derivatives) via fragmentation patterns.
  • X-ray crystallography : Resolve tautomeric forms (e.g., enol-keto equilibria in hydrazide derivatives) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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